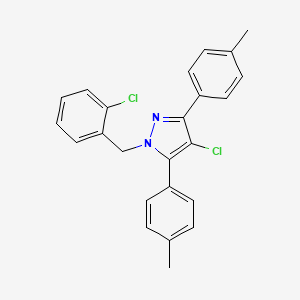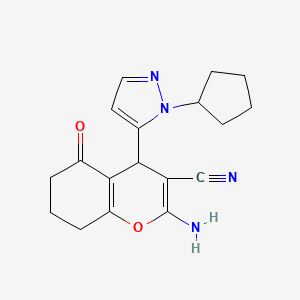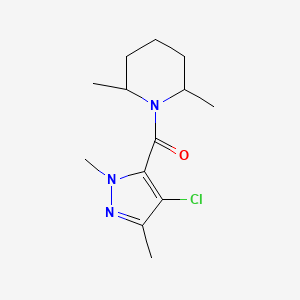![molecular formula C21H24N6O B10917251 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B10917251.png)
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole” is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two 1,3-dimethylpyrazol-4-yl groups and a 4-methoxyphenylmethyl group attached to the central pyrazole ring. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of 1,3-dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Attachment of 4-methoxyphenylmethyl group: This step may involve the reaction of 1,3-dimethylpyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Coupling of pyrazole units: The final step could involve the coupling of two 1,3-dimethylpyrazole units to the central pyrazole ring using a suitable coupling reagent like palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of “3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole” involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-methoxyphenylpyrazole: A compound with a similar aromatic substitution pattern.
Bis-pyrazole derivatives: Compounds with two pyrazole units attached to a central core.
Uniqueness
“3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole” is unique due to its specific substitution pattern and the presence of both 1,3-dimethylpyrazol-4-yl and 4-methoxyphenylmethyl groups. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C21H24N6O/c1-14-18(12-25(3)22-14)20-10-21(19-13-26(4)23-15(19)2)27(24-20)11-16-6-8-17(28-5)9-7-16/h6-10,12-13H,11H2,1-5H3 |
InChI Key |
BSFFXPOZRHQQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CC3=CC=C(C=C3)OC)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917176.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917179.png)
![Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917183.png)
![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10917187.png)


![Tert-butyl {1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B10917205.png)
![1-[(4-chlorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10917214.png)
![N-(2,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10917217.png)
![1-benzyl-N-(furan-2-ylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917221.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]propanamide](/img/structure/B10917229.png)
![(5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10917237.png)
![methyl 2-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10917242.png)

